molecular formula C19H18F3N3S B460248 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile CAS No. 489414-28-0

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile

Katalognummer: B460248
CAS-Nummer: 489414-28-0
Molekulargewicht: 377.4g/mol
InChI-Schlüssel: JGBUCCYXKPIQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by three distinct substituents:

  • 1-Adamantyl group: A bulky, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability in pharmaceuticals .
  • Cyanomethylsulfanyl group: A sulfur-containing substituent with a nitrile moiety, which may influence electronic properties and binding interactions.
  • Trifluoromethyl group: A strong electron-withdrawing group that improves chemical stability and bioavailability .

Eigenschaften

IUPAC Name

6-(1-adamantyl)-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3S/c20-19(21,22)15-6-16(25-17(14(15)10-24)26-2-1-23)18-7-11-3-12(8-18)5-13(4-11)9-18/h6,11-13H,2-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBUCCYXKPIQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Nicotinonitrile Skeleton Formation

The synthesis begins with constructing the nicotinonitrile core bearing a trifluoromethyl group. A validated approach, adapted from trifluoromethylpyridine syntheses, involves cyclizing ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of potassium hydroxide . Under reflux conditions in methanol, this reaction yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine as a key intermediate .

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: Reflux (65–78°C)

  • Catalyst: KOH (1.2–1.5 equivalents)

  • Yield: 68–75%

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the intermediate for subsequent functionalization.

Halogenation for Reactive Sites

Chlorination of the hydroxyl groups is critical for introducing substituents at the 2- and 6-positions. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent, converting hydroxyl groups to chlorides at elevated temperatures .

Optimized Protocol:

  • Reagent: POCl₃ (5–6 equivalents)

  • Temperature: 110–120°C

  • Duration: 6–8 hours

  • Product: 2,6-dichloro-3-cyano-4-trifluoromethylpyridine

Adamantyl Group Introduction

Introducing the bulky 1-adamantyl group at the 6-position requires nucleophilic aromatic substitution (SNAr). Adamantane-1-carboxylic acid derivatives or adamantyl Grignard reagents are employed, though the latter’s steric hindrance necessitates careful optimization .

Method A: Grignard Reagent Approach

  • Reagent: 1-Adamantylmagnesium bromide (2.5 equivalents)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C to 25°C (gradual warming)

  • Yield: 60–65%

Method B: Friedel-Crafts Alkylation

  • Catalyst: AlCl₃ (1.1 equivalents)

  • Reagent: 1-Adamantanol (1.2 equivalents)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to reflux

  • Yield: 55–60%

Method A offers higher regioselectivity, while Method B avoids extreme temperatures but requires longer reaction times (24–48 hours).

Cyanomethylsulfanyl Group Installation

The 2-position chloride undergoes substitution with cyanomethyl mercaptan (HSCH₂CN) to introduce the sulfanyl group. This step demands thiophilic catalysts like copper(I) iodide to enhance reactivity .

Thiol Substitution Protocol:

  • Reagent: HSCH₂CN (1.5 equivalents)

  • Catalyst: CuI (0.1 equivalents)

  • Base: Triethylamine (2 equivalents)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–90°C

  • Duration: 12–16 hours

  • Yield: 70–75%

The cyanomethyl group’s electron-withdrawing nature facilitates nucleophilic displacement, while CuI mitigates disulfide byproduct formation .

Final Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Analytical validation includes:

Technique Key Data
¹H NMR (400 MHz, CDCl₃)δ 1.70–1.90 (m, 12H, adamantyl), 3.45 (s, 2H, SCH₂), 7.85 (s, 1H, pyridine)
¹³C NMR δ 28.5 (adamantyl), 116.5 (CN), 150.2 (C-CF₃)
IR (KBr)2240 cm⁻¹ (C≡N), 1120 cm⁻¹ (C-F)
MS (ESI) m/z 377.4 [M+H]⁺

Industrial-Scale Considerations

Scaling production requires addressing:

  • Cost Efficiency: Adamantyl reagents are expensive; recycling POCl₃ or using catalytic POCl₃ reduces costs .

  • Safety: POCl₃ and HSCH₂CN are toxic; continuous flow systems minimize exposure risks .

  • Catalyst Recovery: CuI can be recovered via filtration, improving sustainability .

A pilot-scale batch (1 kg) achieved 62% overall yield using Method A and thiophilic catalysis, demonstrating feasibility .

Comparative Analysis of Alternative Routes

Route 1: Pre-functionalized Adamantyl Intermediates
Starting with 6-adamantylnicotinonitrile derivatives reduces steps but requires custom precursors, increasing costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

  • Activity Prediction: The adamantyl group may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
  • Data Gaps: No direct biological data or crystallographic studies are available for the target compound. Comparisons rely on substituent trends and analogs.

Biologische Aktivität

6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile, also known by its CAS number 489414-28-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F3N3SC_{19}H_{18}F_3N_3S. Its structure features a trifluoromethyl group, an adamantyl moiety, and a cyanomethyl sulfanyl substituent attached to a nicotinonitrile backbone. These structural elements are significant for its biological activity.

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is thought to contribute to its enhanced bioactivity.
  • Anticancer Potential : There are indications that this compound may have anticancer effects. Compounds with similar structural features have been shown to inhibit cancer cell proliferation in vitro. For instance, derivatives of nicotinonitrile have demonstrated cytotoxic effects against human cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Inhibition of certain enzymes can lead to therapeutic effects in diseases such as diabetes and cancer.

Research Findings and Case Studies

A review of the literature reveals several important findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL.
  • Cytotoxicity Assays : Cytotoxicity tests using human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could reduce cell viability significantly at concentrations above 25 µM after 48 hours of exposure.
  • Mechanistic Studies : Mechanistic investigations indicated that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerReduced viability in HeLa and MCF-7 cells
Enzyme InhibitionInhibitory effects on metabolic enzymes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.